

Petasitenine: A Technical Overview of its Chemical Properties, Biological Activity, and Analysis

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Compound of Interest

Compound Name: *Petasitenine*

Cat. No.: *B1232291*

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Abstract

Petasitenine, a pyrrolizidine alkaloid found in plants of the *Petasites* genus, is a compound of significant interest to the scientific community due to its pronounced biological effects, notably its hepatotoxicity and carcinogenicity. This technical guide provides a comprehensive overview of **Petasitenine**, including its chemical identifiers, biological activity, mechanisms of action, and relevant experimental methodologies.

Chemical Identity and Properties

Petasitenine is a macrocyclic pyrrolizidine alkaloid. Its unique chemical structure is responsible for its biological activity and toxicity.

Identifier	Value	Reference
CAS Number	60102-37-6	[1][2]
Molecular Formula	C ₁₉ H ₂₇ NO ₇	[1]
Molecular Weight	381.42 g/mol	[1]
IUPAC Name	(1R,3'R,4R,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxo-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione	[1]
InChI Key	CZQLULNMKQAIQL-PFDMWMSASA-N	[1]
SMILES	<chem>C[C@@H]1C[C@@]2(--INVALID-LINK--C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C</chem>	[1]
Synonyms	Fukinotoxin, NSC-279000	[1][3]

Biological Activity and Mechanism of Action

Petasitenine is primarily known for its toxicological properties. As a pyrrolizidine alkaloid, its toxicity is mediated by its metabolic activation in the liver.

Hepatotoxicity

The primary toxic effect of **Petasitenine** is severe liver damage. It is a known hepatotoxin, and its mechanism involves several cellular processes. The metabolic activation of **Petasitenine** by cytochrome P450 enzymes in the liver leads to the formation of highly reactive pyrrolic esters. These reactive metabolites can then alkylate cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death.

Studies on pyrrolizidine alkaloids indicate that their hepatotoxicity is mediated through the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors, which activates caspase-8, also leading to the activation of executioner caspases.

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